molecular formula C8H11NO2 B1425383 1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid CAS No. 1467559-96-1

1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No. B1425383
M. Wt: 153.18 g/mol
InChI Key: HWKUACPYCVTOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid can be represented by the SMILES string CC1CC(C#N)(C(O)=O)C1 . This indicates that the molecule consists of a cyclobutane ring with two methyl groups (CH3) and a carboxylic acid group (COOH) attached to one carbon atom, and a cyano group (C#N) attached to another carbon atom .

Scientific Research Applications

1. Transition-Metal Free Cyano 1,3 Migration of Unsaturated Cyanohydrins

  • Application Summary: This research presents a novel approach of transition-metal-free cyano 1,3-migration of β,γ- and α,β-unsaturated cyanohydrins . This method provides reliable and convenient access to β-cyano ketones in high yields .
  • Methods of Application: The method involves the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), a strong base, which plays three roles in this system: serving as a base, catalyzing hydride transfer, and facilitating the addition of the cyano moiety to the unsaturated ketone intermediate .
  • Results/Outcomes: The method has broad substrate scope and good functional group tolerance and could be scaled-up .

2. Catalytic Electrophilic Cyanation of Silyl Enol Ethers

  • Application Summary: The research presents the Lewis acidic activation of a hypervalent iodine reagent containing a transferable cyano group, 1-cyano-3,3-dimethyl-3- (1 H )-1,2-benziodoxole (CDBX), with B (C 6 F 5) 3, to achieve the catalytic electrophilic cyanation of silyl enol ethers .
  • Methods of Application: The method involves the use of B (C 6 F 5) 3 to activate CDBX through coordination of its cyano group, thus enabling the electrophilic cyanation reaction to occur .
  • Results/Outcomes: Mechanistic studies indicate that CDBX is activated through coordination of its cyano group to B (C 6 F 5) 3 .

3. Room Temperature Decarboxylative Cyanation of Carboxylic Acids

  • Application Summary: This research presents a method for the one-step conversion of aliphatic carboxylic acids to the corresponding nitriles using photoredox catalysis and cyanobenziodoxolones . This method is particularly useful for the synthesis of nitrogen-containing heterocycles .
  • Methods of Application: The method involves the use of visible light mediated photoredox and cyanobenziodoxolones (CBX) reagents . The reaction proceeded in high yields with natural and non-natural α-amino and α-oxy acids .
  • Results/Outcomes: The direct cyanation of dipeptides and drug precursors was also achieved . The mechanism of the decarboxylative cyanation was investigated both computationally and experimentally .

4. Applications in Nanotechnology and Polymers

  • Application Summary: Carboxylic acids, including “1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid”, have been used in various areas such as organic synthesis, nanotechnology, and polymers . They are used for obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of nanoparticles .
  • Methods of Application: The application of carboxylic acids in these areas involves various organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Results/Outcomes: The use of carboxylic acids has led to advancements in various fields, including the medical field, pharmacy, and more .

5. Synthesis of Bioactive Compounds

  • Application Summary: Aliphatic nitriles, including “1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid”, have found various applications in the fine chemicals industry, both as building blocks and final products in natural and synthetic bioactive compounds . For example, anastrozole, saxagliptin, and odanacatib, which are drugs for treating breast cancer, diabetes, and osteoporosis respectively, contain aliphatic nitriles .
  • Results/Outcomes: The use of nitriles has led to advancements in the pharmaceutical industry .

6. Surface Modification of Nanoparticles

  • Application Summary: Carboxylic acids, including “1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid”, are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Methods of Application: The application of carboxylic acids in nanotechnology involves various organic reactions, such as substitution, elimination, oxidation, coupling, etc .
  • Results/Outcomes: The use of carboxylic acids has led to advancements in various fields, including the medical field, pharmacy, and more .

properties

IUPAC Name

1-cyano-3,3-dimethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-7(2)3-8(4-7,5-9)6(10)11/h3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKUACPYCVTOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C#N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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